Quercetin 3-O-gentiobioside: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Interactions
Quercetin 3-O-gentiobioside: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin 3-O-gentiobioside, a flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-diabetic effects. This technical guide provides an in-depth overview of the natural sources of Quercetin 3-O-gentiobioside, detailed methodologies for its extraction and quantification, and an exploration of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of Quercetin 3-O-gentiobioside
Quercetin 3-O-gentiobioside has been identified in a variety of plant species. The concentration of this compound can vary significantly depending on the plant part, maturation stage, and geographical origin. Key natural sources are detailed below.
Okra (Abelmoschus esculentus)
Okra is a prominent source of Quercetin 3-O-gentiobioside, where it is considered one of the most abundant phenolic compounds.[1][2] Studies have shown its presence in both the pods and seeds of the plant.[3][4] The concentration of Quercetin 3-O-gentiobioside in okra can fluctuate with the fruit's maturity.[2]
Soybean (Glycine max)
The young leaves of various soybean cultivars have been found to contain Quercetin 3-O-gentiobioside.[1][5] Its presence has also been noted in the flower petals of certain soybean near-isogenic lines.
Annonaceae Family
Several species within the Annonaceae family, commonly known as the custard apple family, are sources of this flavonoid. Notably, the leaves of Annona coriacea have been reported to contain Quercetin 3-O-gentiobioside.[6][7]
Other Notable Sources
Quercetin 3-O-gentiobioside has also been isolated from:
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Primula veris L. (Cowslip): Found in the flowers and leaves.[8]
-
Sabia parviflora Wall. [9]
-
Guava (Psidium guajava) [10]
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Catharanthus roseus (Madagascar Periwinkle)[11]
Quantitative Analysis of Quercetin 3-O-gentiobioside
The quantification of Quercetin 3-O-gentiobioside in plant materials is crucial for standardization and quality control in research and development. High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique.
Table 1: Quantitative Data for Quercetin 3-O-gentiobioside in Various Natural Sources
| Natural Source | Plant Part | Concentration | Analytical Method | Reference |
| Red Okra (Abelmoschus esculentus) | Pod Extract | 2.07 ± 0.15 mg/g | HPLC-DAD | [12] |
| Okra (Abelmoschus esculentus 'Wufu') | Fruit (4 DPA) | 157.64 ± 0.34 µg/g DW | HPLC-DAD | [2] |
| Okra (Abelmoschus esculentus 'Wufu') | Fruit (6 DPA) | 284.92 ± 0.44 µg/g DW | HPLC-DAD | [2] |
| Okra (Abelmoschus esculentus 'Wufu') | Fruit (9 DPA) | 216.63 ± 0.30 µg/g DW | HPLC-DAD | [2] |
| Soybean (Glycine max) | Young Leaves | Detected | UPLC-DAD-QToF/MS | [1][5] |
| Soybean (Glycine max) | Flower Petals | Detected | HPLC |
DPA: Days Post-Anthesis; DW: Dry Weight
Experimental Protocols
Extraction of Quercetin 3-O-gentiobioside from Red Okra
This protocol is based on the methodology described for the extraction of flavonoids from red okra pods.[12]
3.1.1. Materials and Equipment
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Dried red okra pod powder
-
Distilled water
-
Rotary evaporator
-
Vacuum dryer
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Filtration apparatus
3.1.2. Procedure
-
Wash and cut fresh red okra pods into 1 cm segments.
-
Dry the segments using hot air at 55°C for 30 hours.
-
Extract the dried plant material with distilled water at 100°C for 6 hours.
-
Filter the resulting extract.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Vacuum-dry the concentrated extract to obtain a powder.
Quantification by High-Performance Liquid Chromatography (HPLC)
The following protocol is a generalized procedure based on established methods for the analysis of Quercetin 3-O-gentiobioside.[2][12]
3.2.1. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity or equivalent with a Diode Array Detector (DAD).
-
Column: Eclipse XDB-C18 (4.6 × 150 mm, 5 μm particle size) or equivalent.
-
Column Temperature: 40°C.
-
Mobile Phase:
-
Solvent A: 0.5% acetic acid in distilled water (v/v).
-
Solvent B: 100% acetonitrile.
-
-
Flow Rate: 1.0 ml/min.
-
Injection Volume: 10 μl.
-
Detection Wavelength: 354 nm.
3.2.2. Gradient Elution Program
| Time (minutes) | Solvent A (%) | Solvent B (%) |
| 0 - 5 | 95 | 5 |
| 5 - 50 | 80 | 20 |
| 50 - 51 | 95 | 5 |
| 51 - 55 | 95 | 5 |
3.2.3. Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of Quercetin 3-O-gentiobioside standard in methanol. Create a series of dilutions to construct a calibration curve (e.g., 5-100 ppm).
-
Sample Solution: Dissolve a known amount of the plant extract in methanol. Filter the solution through a 0.45 μm syringe filter before injection.
3.2.4. Data Analysis
-
Identify the peak for Quercetin 3-O-gentiobioside by comparing the retention time and UV spectrum with the authentic standard.
-
Quantify the amount of Quercetin 3-O-gentiobioside in the sample by using the calibration curve generated from the standard solutions.
Signaling Pathways and Biological Activities
While research specifically detailing the signaling pathways modulated by Quercetin 3-O-gentiobioside is emerging, studies on its natural sources and related flavonoids provide strong indications of its biological targets. The anti-inflammatory and metabolic regulatory effects appear to be mediated through key cellular signaling cascades.
Anti-inflammatory Signaling
Extracts from Sabia parviflora, containing Quercetin 3-O-gentiobioside, have been shown to exert anti-rheumatoid arthritic effects, suggesting a role in modulating inflammatory pathways.[9] The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a likely mechanism of action.
Caption: Proposed inhibition of the NF-κB signaling pathway by Quercetin 3-O-gentiobioside.
Metabolic Regulation Pathways
Studies on okra and its flavonoid components, including Quercetin 3-O-gentiobioside, indicate a role in regulating glucose and lipid metabolism.[13] The PI3K/Akt and MAPK signaling pathways are central to these processes. Polysaccharides and flavonoids from okra have been shown to activate the PI3K/Akt pathway and modulate the ERK/JNK/MAPK pathways, contributing to improved glucose homeostasis.[13]
Caption: Potential modulation of PI3K/Akt and MAPK signaling pathways by Quercetin 3-O-gentiobioside.
Conclusion
Quercetin 3-O-gentiobioside is a widely distributed flavonoid glycoside with promising biological activities. This guide has provided a consolidated resource on its primary natural sources, robust analytical methods for its quantification, and insights into its potential mechanisms of action through the modulation of key signaling pathways. Further research is warranted to fully elucidate the specific molecular interactions and therapeutic potential of this compound, paving the way for its application in the development of novel pharmaceuticals and nutraceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive Phenolic Compounds from Primula veris L.: Influence of the Extraction Conditions and Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antirheumatoid Arthritic Effects of Sabia parviflora Wall. Leaf Extracts via the NF-κB Pathway and Transient Receptor Potential Protein Family [frontiersin.org]
- 10. Antitumor effect of guava leaves on lung cancer: A network pharmacology study - Arabian Journal of Chemistry [arabjchem.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Quercetin|CAS 117-39-5|For Research [benchchem.com]
- 13. ecronicon.net [ecronicon.net]
